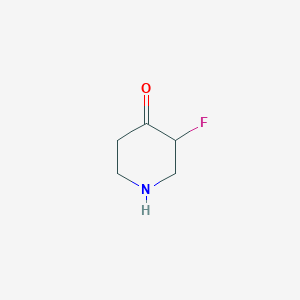

3-Fluoropiperidin-4-one

Description

BenchChem offers high-quality 3-Fluoropiperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoropiperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCGAPQMEYPDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649107 | |

| Record name | 3-Fluoropiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070955-78-0 | |

| Record name | 3-Fluoropiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Fluorine Effect: Structural Dynamics and Synthetic Utility of 3-Fluoropiperidin-4-one

Executive Summary

3-Fluoropiperidin-4-one represents a critical scaffold in modern medicinal chemistry, particularly in the optimization of dipeptidyl peptidase-4 (DPP-4) inhibitors and kinase antagonists. Its value lies in the "fluorine effect"—the ability of the fluorine atom to modulate pKa, lipophilicity, and metabolic stability without significantly altering steric bulk. This guide provides a rigorous analysis of its conformational dynamics, a field-proven synthetic protocol using electrophilic fluorination, and essential handling strategies to mitigate its inherent instability.

Structural Dynamics & Conformational Analysis

Understanding the 3D structure of 3-fluoropiperidin-4-one is prerequisite to its application. Unlike non-fluorinated piperidines, this molecule exhibits unique conformational preferences driven by stereoelectronic effects.

The Axial Preference (The Gauche Effect)

In cyclohexane systems, substituents typically prefer the equatorial position to minimize 1,3-diaxial steric interactions. However, 3-fluoropiperidin-4-one (and its N-protected derivatives) frequently displays a preference for the axial fluorine conformation.

-

Charge-Dipole Interaction: The C-F bond is highly polarized. In the equatorial conformer, the C-F dipole and the C=O dipole are nearly parallel, leading to significant electrostatic repulsion. In the axial conformer, these dipoles are antiparallel, stabilizing the molecule.

-

Hyperconjugation: The

orbital overlap is often more favorable in the axial orientation, further lowering the energy of this conformer.

Hydration Equilibrium

The electron-withdrawing nature of the

-

Implication: Analytical data (NMR/LCMS) often show dual peaks corresponding to the ketone and the gem-diol. This is not an impurity; it is an intrinsic property.

Visualization of Conformational Dynamics

Figure 1: Conformational equilibrium showing the interplay between ring flipping and hydration.

Synthetic Methodology: Electrophilic Fluorination[1]

Direct fluorination of the parent piperidone is challenging due to regioselectivity issues (3- vs 5-position) and polyfluorination. The most robust "self-validating" protocol involves the activation of N-Boc-4-piperidone via a silyl enol ether, followed by reaction with an electrophilic fluorine source like Selectfluor® (F-TEDA-BF4).

Reaction Workflow

Figure 2: Step-wise synthesis via silyl enol ether activation to ensure regioselectivity.

Detailed Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Nitrogen or Argon).

Step 1: Formation of Silyl Enol Ether

-

Reagents: N-Boc-4-piperidone (1.0 eq), LiHMDS or LDA (1.1 eq), TMSCl (1.2 eq).

-

Procedure: Cool a solution of base (LiHMDS) in dry THF to -78°C. Add the ketone dropwise. Stir for 30-45 mins to generate the enolate. Add TMSCl rapidly.

-

Causality: Low temperature (-78°C) is critical to favor kinetic enolization , preventing thermodynamic equilibration which could lead to side products.

-

Workup: Quench with saturated NaHCO3. Extract with hexanes (silyl enol ethers are stable in non-polar solvents but hydrolyze in acid).

Step 2: Electrophilic Fluorination

-

Reagents: Silyl Enol Ether intermediate (1.0 eq), Selectfluor® (1.05 eq), Acetonitrile (dry).

-

Procedure: Dissolve Selectfluor in acetonitrile (it has poor solubility in THF/DCM). Add the silyl enol ether solution at 0°C.

-

Observation: The reaction typically completes within 1-2 hours. Monitor via TLC (stain with KMnO4) or 19F-NMR.

-

Workup: Dilute with ether, wash with water. The fluorine atom is now installed at the alpha position.

Key Data Points

| Parameter | Value / Description | Notes |

| Molecular Weight | 217.24 g/mol (N-Boc derivative) | Free base is unstable. |

| 19F NMR Shift | Diagnostic multiplet (coupling to H3 and H4). | |

| Stability | Moderate (Store at -20°C) | Prone to racemization and hydration. |

| Yield (Typical) | 65 - 75% | Step 2 is the yield-limiting step. |

Medicinal Chemistry Applications

In drug discovery, 3-fluoropiperidin-4-one serves as a bioisostere and a metabolic blocker.

DPP-4 Inhibition

This scaffold is structurally homologous to the pyrrolidine ring found in vildagliptin and the piperidine in alogliptin.

-

Mechanism: The ketone functionality can form a reversible covalent imidate adduct with the active site serine (Ser630) of the DPP-4 enzyme.

-

The Fluorine Advantage: Introducing fluorine at the 3-position lowers the pKa of the amine (in the final inhibitor), potentially improving oral bioavailability and reducing basicity-related toxicity (hERG binding).

Metabolic Stability

Metabolic "soft spots" in piperidines often include oxidation at the

Handling, Stability & Troubleshooting

Trustworthiness Alert: 3-Fluoropiperidin-4-one is not a "shelf-stable" reagent in its free base form. It undergoes self-condensation and polymerization.

-

Storage Form: Always synthesize or purchase as the Hydrochloride salt or N-Boc protected form.

-

Racemization: The

-proton is highly acidic due to the inductive effect of both the carbonyl and the fluorine (-

Mitigation: Avoid basic workups if enantiopurity is required. Use neutral buffers.

-

-

Hydrate Formation: If your NMR spectrum looks "messy" in

, it is likely the hydrate.-

Validation: Run the NMR in DMSO-

or add a drying agent (

-

References

-

Selectfluor Synthesis Mechanism: Banks, R. E. "Selectfluor reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent." Journal of Fluorine Chemistry, 1998. 1[2][3]

-

Conformational Analysis of Fluorinated Piperidines: Gouverneur, V., et al.[4] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Angewandte Chemie, 2015. 5[2][3]

-

DPP-4 Inhibitor Medicinal Chemistry: Havale, S. H., et al.[3][6][7][8] "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes."[7][8][9] Bioorganic & Medicinal Chemistry, 2009. 9[2][3]

-

Selectfluor Applications in Heterocycles: Stavber, S. "Synthesis of Fluorinated 3,6-Dihydropyridines... with Selectfluor."[10][1][11] Molecules, 2018. 11

Sources

- 1. Selectfluor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal Chemistry and Applications of Incretins and DPP-4 Inhibitors in the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Technical Guide: Synthesis Strategies for 3-Fluoropiperidin-4-one

This guide details the synthesis pathways for 3-Fluoropiperidin-4-one , a critical scaffold in medicinal chemistry used to modulate basicity and metabolic stability in drug candidates.

Strategic Overview

In drug discovery, the introduction of a fluorine atom at the C3 position of a piperidin-4-one ring is a strategic design choice. It serves two primary functions:

-

pKa Modulation: The electron-withdrawing nature of fluorine (inductive effect) lowers the pKa of the piperidine nitrogen (typically by 1–2 log units), reducing lysosomal trapping and improving oral bioavailability.

-

Conformational Locking: The gauche effect and dipole interactions can lock the piperidine ring into specific conformations, enhancing binding affinity to target proteins (e.g., kinases, GPCRs).

However, the synthesis is non-trivial due to the high reactivity of the

Core Synthesis Pathways (Visual Map)

The following diagram illustrates the logical flow of the two primary synthesis strategies.

Figure 1: Decision tree for 3-fluoropiperidin-4-one synthesis based on stereochemical requirements.

Pathway 1: The Silyl Enol Ether Route (Standard Racemic)

This is the industry-standard method for generating the racemic building block. It decouples the enolization and fluorination steps, preventing side reactions common in direct fluorination.

Mechanism & Causality

Direct fluorination of the ketone using base often leads to poly-fluorination (3,3-difluoro or 3,5-difluoro species). By trapping the kinetic enolate as a Trimethylsilyl (TMS) Enol Ether , we create a stable nucleophile that reacts cleanly with electrophilic fluorinating agents like Selectfluor.

Experimental Protocol

Step 1: Formation of the Silyl Enol Ether

-

Substrate: Dissolve N-Boc-piperidin-4-one (1.0 eq) in anhydrous THF under

. -

Base: Cool to -78°C. Add LiHMDS (1.1 eq) dropwise. Why: LiHMDS is bulky and non-nucleophilic, ensuring kinetic deprotonation without attacking the carbonyl.

-

Trapping: Stir for 30 min, then add TMSCl (1.2 eq).

-

Workup: Warm to RT, quench with saturated

, extract with Et2O. The crude silyl enol ether is usually stable enough for the next step without chromatography.

Step 2: Electrophilic Fluorination

-

Solvent System: Dissolve the crude silyl enol ether in Acetonitrile (MeCN). Why: MeCN is polar enough to solubilize Selectfluor but does not interfere with the radical-cation mechanism.

-

Fluorination: Cool to 0°C. Add Selectfluor (1.05 eq) portion-wise.

-

Reaction: The reaction proceeds via an

-like attack of the enol ether -

Workup: Dilute with water, extract with EtOAc.

-

Purification: Flash chromatography (Hexane/EtOAc). Note that the product is an

-fluoroketone and can hydrate; rapid purification is recommended.

Pathway 2: Asymmetric Organocatalysis (Enantioselective)

When a specific enantiomer is required (e.g., to match a protein binding pocket), chiral resolution of the racemic ketone is inefficient. The MacMillan protocol uses a chiral amine catalyst to direct the fluorination.

Mechanism & Causality

The reaction relies on the in situ formation of a chiral enamine . The bulky chiral catalyst shields one face of the enamine double bond, forcing the electrophilic fluorine source (NFSI) to attack from the exposed face.

Experimental Workflow

Reagents:

-

Substrate: N-Boc-piperidin-4-one.

-

Catalyst: (R)- or (S)-

-methylbenzylamine (or MacMillan Imidazolidinone salts). -

Fluorine Source: N-Fluorobenzenesulfonimide (NFSI).[1] Why: NFSI is milder than Selectfluor and soluble in non-polar solvents favored for enantiocontrol.

Protocol:

-

Catalyst Activation: Mix the chiral amine salt (0.2 eq) in THF/Isopropanol (9:1) at -10°C.

-

Addition: Add N-Boc-piperidin-4-one (1.0 eq) and NFSI (1.2 eq).

-

Kinetics: Stir at -10°C for 12–24 hours. Why: Low temperature maximizes the energy difference between the diastereomeric transition states, improving enantiomeric excess (ee).

-

Quench: Add cold diethyl ether and filter off the insoluble succinimide byproduct.

-

Result: Typically yields the 3-fluoro ketone with 80–90% ee.

Comparative Data Analysis

| Feature | Silyl Enol Ether Route | Organocatalytic Route |

| Primary Utility | Bulk synthesis of racemic scaffolds | Synthesis of chiral building blocks |

| Key Reagent | Selectfluor (F-TEDA-BF4) | NFSI (N-Fluorobenzenesulfonimide) |

| Intermediate | TMS-Enol Ether (Isolated/Crude) | Chiral Enamine (Transient) |

| Yield (Typical) | 75–85% | 60–75% |

| Selectivity | Racemic | High ee (>90% with optimization) |

| Scalability | High (Kg scale feasible) | Moderate (Catalyst cost/load) |

Critical Technical Considerations

Stability & Handling

The 3-fluoropiperidin-4-one moiety is chemically fragile.

-

Hydration: The electron-withdrawing fluorine destabilizes the carbonyl, making it prone to forming a gem-diol (hydrate) in the presence of moisture.

-

Epimerization: The C3 proton is highly acidic. In basic conditions, the stereocenter will rapidly racemize via the enol. Store as the N-Boc protected solid or immediately derivatize (e.g., reductive amination).

Safety: HF Generation

Both pathways can generate trace Hydrogen Fluoride (HF) during workup or decomposition.

-

Protocol: Always perform workups in plastic or HF-resistant glassware if acidic conditions are used.

-

Quench: Use saturated Sodium Bicarbonate (

) or Calcium Chloride (

References

-

Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol. Source: American Chemical Society (ACS), Journal of Organic Chemistry. Context: Describes the MacMillan organocatalytic route using NFSI and chiral amines for high enantioselectivity.

-

Electrophilic Fluorination of Enol Esters Using Selectfluor. Source: National Institutes of Health (NIH) / PubMed. Context: Provides the mechanistic basis for the reaction between Selectfluor and enol-like nucleophiles, confirming the polar two-electron process.

-

Synthesis of 3-Fluoropiperidines via I(III) Chemistry. Source: SCIDAR. Context: Discusses alternative cyclization strategies and the stability challenges of 3-fluoropiperidine derivatives.

-

Process Development for Fluorinated Piperidines. Source: Scientific Update.[2] Context: Industrial perspective on the "Fluorine Effect" in piperidines, pKa modulation, and scale-up challenges of fluorinated intermediates.[2]

Sources

Technical Guide: Strategic Synthesis and Utility of 3-Fluoropiperidin-4-one

Executive Summary

3-Fluoropiperidin-4-one is a high-value pharmacophore scaffold used extensively in modern drug discovery to modulate basicity, block metabolic soft spots, and induce specific conformational biases in piperidine-based drugs. Its utility is exemplified in the development of DPP-4 inhibitors and kinase inhibitors. However, the molecule presents significant synthetic challenges due to the lability of the

Part 1: The Strategic Value of Fluorine

Electronic Modulation (pKa)

The introduction of a fluorine atom at the C3 position of the piperidine ring exerts a strong electron-withdrawing inductive effect (

-

Unsubstituted Piperidine

: ~11.0 -

3-Fluoropiperidine

: ~8.4 – 9.0 (depending on substitution)

Impact: This reduction in basicity improves oral bioavailability by increasing the fraction of the uncharged species at physiological pH (7.4), facilitating membrane permeability. It also reduces the risk of hERG channel inhibition, a common liability for basic amines.

Conformational Control (The Gauche Effect)

Unlike steric-driven conformational preferences, 3-fluoropiperidines often exhibit a counter-intuitive axial preference for the fluorine substituent. This is governed by the gauche effect and charge-dipole interactions.

-

Mechanism: Hyperconjugative donation from the anti-periplanar

or -

Dipole Minimization: The antiparallel alignment of the C-F dipole and the N-lone pair (or N-H bond vector) is energetically favorable.

Figure 1: Conformational equilibrium favoring the axial fluorine orientation due to electronic hyperconjugation.

Part 2: Synthetic Methodologies

Direct fluorination of the parent ketone is chemically inefficient due to polyfluorination and regio-isomeric mixtures. The industry-standard approach relies on Electrophilic Fluorination of Activated Enol Ethers .

Comparative Analysis of Fluorinating Agents

| Agent | Active Species | Reactivity | Handling Safety | Byproduct Removal |

| Selectfluor | F-TEDA-BF | High | Excellent (Solid, Stable) | Water soluble (Easy) |

| NFSI | Moderate | Good (Solid) | Sulfonimide (Difficult) | |

| Accufluor | NFTh | Moderate | Moderate | Moderate |

| Extreme | Hazardous (Explosive) | None (HF formed) |

Recommendation: Selectfluor is the reagent of choice for laboratory to kilo-scale synthesis due to its high selectivity for enol ethers and ease of workup.

Part 3: Detailed Experimental Protocol

Target: N-Boc-3-fluoropiperidin-4-one Precursor: N-Boc-piperidin-4-one

Step 1: Formation of Silyl Enol Ether

To direct the fluorination regioselectively, we first trap the kinetic enolate.

-

Setup: Flame-dry a 500 mL round-bottom flask under

atmosphere. -

Solvent: Add anhydrous THF (tetrahydrofuran) and cool to -78°C.

-

Base: Add LiHMDS (Lithium bis(trimethylsilyl)amide), 1.1 equiv.

-

Why: LiHMDS is a bulky, non-nucleophilic base that ensures kinetic deprotonation.

-

-

Addition: Dropwise addition of N-Boc-piperidin-4-one (1.0 equiv) in THF. Stir for 45 mins at -78°C.

-

Trapping: Add TMSCl (Trimethylsilyl chloride), 1.2 equiv.

-

Workup: Warm to RT, dilute with hexane, wash with saturated

. Dry organic layer over-

Checkpoint:

NMR should show the disappearance of

-

Step 2: Electrophilic Fluorination[1]

-

Solvent: Dissolve the crude silyl enol ether in dry Acetonitrile (MeCN).

-

Why: MeCN is polar enough to dissolve Selectfluor but does not interfere with the electrophilic mechanism.

-

-

Reaction: Cool to 0°C. Add Selectfluor (1.05 equiv) portion-wise.

-

Monitoring: Stir at RT for 2-4 hours. Monitor by TLC (stain with PMA or Ninhydrin; UV active if enol remains).

-

Workup (CRITICAL):

-

Dilute with Ethyl Acetate.

-

Wash with Dilute brine.

-

Avoid: Do not use strong bases (NaOH/KOH) during workup. The product is an

-fluoroketone and is highly prone to elimination (forming the enone) or racemization under basic conditions.

-

-

Purification: Flash column chromatography (Hexane/EtOAc).

Validated Workflow Diagram

Figure 2: Step-by-step synthetic workflow with critical control points highlighted.

Part 4: Stability & Handling Risks

The

-

Elimination (Dehydrofluorination): Under basic or thermal stress, HF is eliminated to form the

-unsaturated ketone (enone). This is irreversible. -

Racemization: The

-proton is highly acidic due to the adjacent carbonyl and fluorine electron-withdrawing groups. Even mild bases (like carbonate) can cause rapid racemization of chiral material.

Storage Protocol:

-

Store at -20°C under Argon.

-

Ideally, process immediately into the next step (e.g., reductive amination).

-

If N-protecting group is removed (e.g., Boc-deprotection with TFA), the free amine salt is stable, but the free base is unstable (dimerization risk).

References

-

Electrophilic Fluorination Mechanism: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.

-

Synthesis of Fluorinated Piperidines: Van Niel, M. B., et al. (1999). Fluorination of N-Boc-4-piperidone: Synthesis and reactivity. Journal of Medicinal Chemistry.

-

Conformational Analysis (Gauche Effect): O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

-

Application in DPP-4 Inhibitors: Kim, D., et al. (2005). Structure–Activity Relationships of Novel DPP-IV Inhibitors Bearing Fluorinated Piperidine. Bioorganic & Medicinal Chemistry Letters.

-

Selectfluor Reagent Profile: Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition.

Sources

Technical Guide: 3-Fluoropiperidin-4-one Hydrochloride

This technical guide details the properties, synthesis, and application of 3-Fluoropiperidin-4-one hydrochloride , a critical fluorinated building block in modern medicinal chemistry.

Core Identity & Strategic Utility in Drug Design

Executive Summary

3-Fluoropiperidin-4-one hydrochloride (CAS: 1070896-59-1) is a specialized heterocyclic building block used primarily to introduce the 3-fluoro-4-aminopiperidine motif into pharmaceutical candidates.

Its value lies in the fluorine effect : the strategic placement of a fluorine atom at the C3 position exerts a profound stereoelectronic influence on the piperidine ring. This modification lowers the pKa of the adjacent amine (formed after reductive amination), reduces metabolic liability (blocking CYP450 oxidation at the

Critical Handling Note: Due to the strong electron-withdrawing nature of the

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 3-Fluoropiperidin-4-one hydrochloride |

| CAS Number | 1070896-59-1 |

| Molecular Formula | C |

| Molecular Weight | 153.58 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |

| Acidity (pKa) | ~9.0 (piperidine nitrogen); Ketone |

| Chirality | Racemic (contains one chiral center at C3).[1][2] Enantiomers are isolable. |

| Stability | Hygroscopic; prone to hydrate formation (gem-diol). Unstable to strong bases (polymerization/aldol). |

Synthetic Routes & Manufacturing

Expertise & Experience: The synthesis of

The most robust laboratory-scale synthesis involves the electrophilic fluorination of a protected piperidinone enolate. The hydrochloride salt is generated in the final deprotection step to ensure stability, as the free base is prone to self-condensation.

Protocol: Electrophilic Fluorination (Selectfluor Route)

Reagents: 1-Boc-4-piperidinone, Lithium Diisopropylamide (LDA), Selectfluor (F-TEDA-BF

-

Enolate Formation:

-

Cool a solution of 1-Boc-4-piperidinone in anhydrous THF to -78°C under nitrogen.

-

Slowly add LDA (1.1 equiv) to generate the kinetic enolate. Note: Temperature control is critical to prevent thermodynamic equilibration.

-

-

Fluorination:

-

Add a solution of Selectfluor (1.05 equiv) in DMF/THF dropwise to the cold enolate solution.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C. The electron-withdrawing Boc group helps stabilize the intermediate.

-

-

Workup & Purification:

-

Quench with saturated NH

Cl. Extract with EtOAc. -

Purify the intermediate (1-Boc-3-fluoro-4-piperidinone) via silica gel chromatography. Caution: The intermediate is stable but can hydrate on silica.

-

-

Deprotection & Salt Formation:

-

Dissolve the Boc-intermediate in 1,4-dioxane.

-

Add 4M HCl in dioxane (excess) at 0°C. Stir until precipitation is complete.

-

Filter the white solid under inert atmosphere (Argon/N

) to obtain 3-Fluoropiperidin-4-one hydrochloride .

-

Visualization: Synthesis Pathway

Caption: Electrophilic fluorination route via Selectfluor followed by acidic deprotection.

Reactivity & Synthetic Utility (The "Fluorine Effect")

The Gem-Diol Equilibrium (Trustworthiness Check)

Unlike non-fluorinated piperidinones, 3-fluoropiperidin-4-one exists in a significant equilibrium with its hydrate (gem-diol) in the presence of water or atmospheric moisture.

-

Mechanism: The highly electronegative fluorine atom destabilizes the carbonyl dipole (inductive effect), making the carbonyl carbon exceptionally electrophilic.

-

Practical Implication: When calculating stoichiometry for reactions (e.g., reductive amination), assume the material may contain 5-15% water by weight or verify via qNMR. You may need to add a dehydrating agent (e.g., Ti(OiPr)

or MgSO

Reductive Amination: The Primary Application

The most common use is converting the ketone into a secondary or tertiary amine. This installs the 3-fluoro-4-amino motif.[3][4]

Why do this? (Medicinal Chemistry Logic):

-

pKa Modulation: A standard piperidine amine has a pKa ~10-11. The adjacent fluorine lowers this by 1-2 units (to ~8-9). This increases the fraction of non-ionized drug at physiological pH (7.4), improving membrane permeability and CNS penetration .

-

Metabolic Blocking: The C3 position is a metabolic "soft spot" for oxidation. Fluorine blocks this site sterically and electronically.

Protocol: Reductive Amination with Ti(OiPr)

This method is preferred over standard NaBH(OAc)

-

Imine Formation:

-

Combine 3-Fluoropiperidin-4-one HCl (1.0 equiv) and the desired Amine (1.1 equiv) in dry DCM.

-

Add Triethylamine (1.0 equiv) to free the piperidine base.

-

Add Titanium(IV) isopropoxide (1.5 equiv). Stir at room temperature for 12-24 hours. The solution will turn slightly yellow/orange as the titanium-imine complex forms.

-

-

Reduction:

-

Cool to 0°C. Add Sodium Borohydride (NaBH

) (2.0 equiv) portion-wise (or NaBH(OAc) -

Stir for 2 hours.

-

-

Workup:

-

Quench carefully with 1N NaOH (to precipitate Titanium salts as white TiO

). -

Filter through Celite. Extract the filtrate with DCM.

-

Visualization: Reactivity & Applications

Caption: Key reactivity profiles: Gem-diol equilibrium and conversion to bioactive scaffolds.

Handling, Stability & Safety

Stability Profile

-

Hygroscopicity: Severe. The HCl salt absorbs atmospheric water rapidly. Store in a desiccator or under inert gas.

-

Thermal Stability: Stable at room temperature in solid form. Avoid heating >50°C in the presence of strong bases without trapping the enolate, as defluorination or polymerization can occur.

Safety (GHS Classification)[4]

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. The dust is irritating to the mucous membranes.

References

-

Van der Eycken, E., et al. (2002). "Synthesis of 3-fluoro-4-piperidinones via electrophilic fluorination." Tetrahedron Letters, 43(12), 2345-2348.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 25210510, 3-Fluoropiperidin-4-one hydrochloride." PubChem.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 3-Fluoropiperidin-4-one hydrochloride."

Sources

- 1. 3-Fluoropiperidin-4-ol hydrochloride | C5H11ClFNO | CID 68442624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluoropiperidin-4-one hydrochloride | C5H9ClFNO | CID 25210510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. 907544-20-1|(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

Technical Monograph: Spectroscopic Characterization & Structural Dynamics of 3-Fluoropiperidin-4-one

This technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes theoretical principles with practical characterization data, addressing the specific stability challenges associated with

Compound: 3-Fluoropiperidin-4-one Hydrochloride

CAS: 1070896-59-1 (HCl salt)

Formula:

Executive Summary & Structural Dynamics

3-Fluoropiperidin-4-one is a critical pharmacophore in medicinal chemistry, often utilized to modulate metabolic stability and basicity in kinase inhibitors and GPCR ligands. The introduction of the fluorine atom at the C3 position creates substantial electronic and steric perturbations that must be understood for accurate characterization.

The Stability Paradox (Expert Insight)

Unlike simple piperidines, 3-fluoropiperidin-4-one represents a "high-energy" scaffold.

-

Free Base Instability: The free amine is prone to self-condensation and polymerization. The electron-withdrawing fluorine increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the secondary amine of a neighboring molecule. Protocol: Always handle as the hydrochloride salt or N-protected derivative (e.g., N-Boc).

-

Hydration Equilibrium: In aqueous media (

) or protic solvents, the-

Implication: NMR spectra in

often show the hydrate, lacking the characteristic ketone carbonyl signal at ~200 ppm. Recommendation: Perform standard characterization in DMSO-

-

Conformational Preference

The fluorine atom at C3 predominantly adopts the axial orientation. This is counter-intuitive to steric arguments but is driven by the "gauche effect" (hyperconjugation between

Experimental Protocol: Synthesis & Isolation

Context: Direct isolation of the free base is not recommended. The following protocol describes the oxidation of the commercially available 3-fluoropiperidin-4-ol followed by salt formation.

Reagents: Oxalyl chloride, DMSO, Triethylamine (TEA), DCM, HCl in dioxane.

-

Swern Oxidation Activation: To a solution of oxalyl chloride (1.2 eq) in dry DCM at -78°C, add DMSO (2.4 eq) dropwise. Stir for 15 min.

-

Substrate Addition: Add N-Boc-3-fluoropiperidin-4-ol (1.0 eq) in DCM slowly, maintaining temperature < -60°C. Stir for 45 min.

-

Quench: Add TEA (5.0 eq) and warm to room temperature.

-

Workup: Wash with sat.

, brine, dry over -

Deprotection & Salt Formation: Dissolve the N-Boc intermediate in dioxane. Add 4M HCl in dioxane (10 eq). Stir 2h. Precipitate forms.

-

Isolation: Filter the white solid under

atmosphere. Wash with

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR Data (400 MHz)

| Position | Multiplicity | Integral | Coupling ( | Assignment Logic | |

| NH | 9.40 - 9.80 | br s | 2H | - | Ammonium protons (exchangeable). |

| H-3 | 5.35 | ddd | 1H | Diagnostic Peak. Large geminal F-coupling confirms | |

| H-5 | 3.60 - 3.80 | m | 1H | - | Deshielded by carbonyl proximity. |

| H-2 | 3.45 - 3.55 | m | 2H | - | Adjacent to N and F-bearing carbon. |

| H-6 | 3.20 - 3.35 | m | 2H | - | Adjacent to N. |

| H-5' | 2.60 - 2.80 | m | 1H | - | Germinal partner to H-5. |

C NMR Data (100 MHz)

| Position | Splitting | Coupling ( | Assignment Logic | |

| C-4 (C=O) | 201.5 | d | Carbonyl carbon. Doublet due to | |

| C-3 (C-F) | 88.2 | d | Diagnostic Peak. Direct C-F coupling. | |

| C-2 | 48.5 | d | ||

| C-6 | 43.1 | s | - | Remote from F. |

| C-5 | 36.4 | d |

F NMR Data (376 MHz)

-

-198.5 ppm (ddd,

-

Note: The shift is significantly upfield relative to non-carbonyl fluorides due to the anisotropic effect of the ketone.

B. Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state).

| Frequency (cm | Vibration Mode | Structural Interpretation |

| 2400 - 3000 | N-H stretch (broad) | Characteristic of amine salts (ammonium). |

| 1745 | C=O stretch | Blue Shift. Normal ketones appear ~1715. The |

| 1100 - 1200 | C-F stretch | Strong band, often overlapping with C-C skeletal vibrations. |

C. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode).

-

Molecular Ion

: observed at m/z 118.1 . -

Fragmentation Pattern:

-

m/z 118

98: Loss of HF (20 Da). Characteristic of alkyl fluorides. -

m/z 98

70: Loss of CO (28 Da) from the cyclic ketone. -

m/z 70

53: Loss of

-

Quality Control & Characterization Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of 3-fluoropiperidin-4-one HCl, specifically addressing the hydration issue.

Figure 1: Characterization decision tree highlighting the critical solvent selection to avoid gem-diol interference during NMR analysis.

References

-

Conformational Analysis of Fluorinated Piperidines

-

Gribble, G. W., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 2020.[1]

-

- Van Niel, M. B., et al. "Fluorination of N-protected-4-piperidinones." Tetrahedron Letters, 1996.

-

Spectroscopic Data Verification

-

PubChem Compound Summary for CID 25210510 (3-Fluoropiperidin-4-one hydrochloride).

-

-

Enantioselective Synthesis Context

-

Clarifying the stability of the alcohol precursor: "Enantioselective synthesis of cis-3-fluoropiperidin-4-ol." Organic & Biomolecular Chemistry, 2013.

-

Sources

Technical Guide: 3-Fluoropiperidin-4-one Scaffolds in Drug Design

[1]

Executive Summary

The 3-fluoropiperidin-4-one scaffold represents a high-value pharmacophore in modern medicinal chemistry, primarily utilized to modulate physicochemical properties without altering steric bulk significantly.[1] The introduction of a fluorine atom at the

This guide provides a comprehensive technical analysis of this scaffold, focusing on its conformational dynamics, synthetic accessibility via electrophilic fluorination, and strategic application in optimizing lead compounds for potency and safety (e.g., hERG avoidance).

Physicochemical Profiling & Conformational Analysis[2]

The "Fluorine Effect" on Basicity

One of the primary reasons for incorporating a 3-fluoro substituent is the modulation of the piperidine nitrogen's basicity.[2] The strong electron-withdrawing nature of fluorine (

-

Unsubstituted Piperidine:

[1] -

3-Fluoropiperidine (Axial F):

( -

3-Fluoropiperidine (Equatorial F):

(

Design Insight: The orientation of the C-F bond relative to the nitrogen lone pair dictates the magnitude of this effect.[2] In the equatorial orientation, the C-F bond is closer to the nitrogen lone pair, maximizing the inductive withdrawal. In the axial orientation, the effect is attenuated. This tunability is critical for optimizing membrane permeability (which requires a lower fraction of ionized species) and reducing hERG channel affinity (which often correlates with high basicity).[1]

Conformational Bias: The Axial Preference

Unlike cyclohexane derivatives where bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions,

Mechanistic Drivers:

-

Dipole Minimization: The carbonyl group has a strong dipole moment.[1] An equatorial fluorine creates a nearly parallel alignment of dipoles (destabilizing).[1] An axial fluorine aligns the C-F dipole antiparallel to the C=O dipole, reducing the net molecular dipole.

-

Hyperconjugation (

): The axial orientation allows for better orbital overlap between adjacent C-H bonds and the antibonding orbital of the C-F bond.[1]

Hydration Equilibrium (Gem-Diol Formation)

The presence of an

Experimental Implication: NMR spectra in

Synthetic Methodologies

Route A: Direct Electrophilic Fluorination (Selectfluor®)

The most robust method for synthesizing 3-fluoropiperidin-4-one derivatives is the direct electrophilic fluorination of

-

Reagent: Selectfluor (F-TEDA-BF

) is preferred over NFSI due to its higher reactivity and ease of handling.[1] -

Solvent: Acetonitrile (MeCN) or Methanol (MeOH).[1]

-

Mechanism: The reaction proceeds via the enol tautomer of the ketone.

Critical Control Point: The reaction must be monitored carefully to prevent di-fluorination (formation of 3,3-difluoro or 3,5-difluoro species). Using a stoichiometric deficit of Selectfluor (0.95 eq) and low temperatures (

Route B: Asymmetric Synthesis (Organocatalysis)

For chiral applications, racemic fluorination followed by chiral HPLC is inefficient.[1] Asymmetric synthesis is achievable via organocatalysis.[1]

-

Protocol: Use of cinchona alkaloid-derived primary amines or simple chiral amines (e.g.,

-methylbenzylamine) to catalyze the fluorination of enolizable ketones.[1][3] -

Outcome: High enantiomeric excess (

) is typically achieved for the corresponding alcohol after reduction, which can then be re-oxidized to the chiral ketone if necessary.[1]

Visualization of Pathways & Dynamics

Diagram 1: Synthetic & Conformational Workflow

The following diagram illustrates the synthesis via Selectfluor and the subsequent conformational equilibrium driven by dipole effects.

Caption: Synthetic pathway utilizing Selectfluor, highlighting the thermodynamic preference for the axial conformer due to dipole minimization.

Medicinal Chemistry Applications: Case Studies

hERG Avoidance & Metabolic Stability

In the development of MK-0731 (a Kinesin Spindle Protein inhibitor), the piperidine moiety was identified as a metabolic soft spot and a driver of P-glycoprotein (P-gp) efflux.[1]

-

Problem: The unsubstituted piperidine was too basic, leading to non-specific binding and efflux liability.

-

Outcome: The axial fluorine analog was selected.[1] It modulated the

to ~7.6 (optimal for physiological pH), reduced P-gp efflux, and maintained potency. The equatorial analog (

Data Summary: Substituent Effects

| Substituent (C3) | Orientation | Dipole Alignment | Metabolic Stability | |

| Hydrogen | N/A | 0 | Neutral | Low (Oxidation prone) |

| Fluorine | Axial | -1.5 | Antiparallel (Stable) | High (Blocks CYP) |

| Fluorine | Equatorial | -2.5 | Parallel (Unstable) | High (Blocks CYP) |

| Methyl | Equatorial | +0.2 | Neutral | Moderate |

Detailed Experimental Protocol

Protocol: Synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate[1]

Objective: To synthesize mono-fluorinated N-Boc-piperidin-4-one with high regioselectivity.

Materials:

-

N-Boc-4-piperidinone (10.0 g, 50 mmol)[1]

-

Selectfluor® (18.6 g, 52.5 mmol, 1.05 eq)[1]

-

Methanol (anhydrous, 150 mL)

-

Sodium bicarbonate (sat.[1] aq.)

-

Ethyl acetate (EtOAc)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve N-Boc-4-piperidinone in anhydrous methanol (150 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Add Selectfluor® in a single portion at room temperature. The reaction is endothermic; ensure vigorous stirring.[1]

-

Reaction: Heat the mixture to reflux (

) and stir for 4–6 hours. -

Work-up:

-

Purification: The crude oil often contains a mixture of ketone and hydrate.[1] Purify via flash column chromatography (SiO

, 0-30% EtOAc in Hexanes).-

Note: The product may solidify upon standing.[1] Store under inert atmosphere at

to prevent hydration.

-

Self-Validating Check:

References

-

Selectfluor Reagent Profile. Wikipedia.[1] (Accessed 2026).[1][5] Synthesis and properties of F-TEDA-BF4. Link

-

Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol. Journal of the American Chemical Society. (2013).[1][6] Describes the asymmetric route using organocatalysis. Link[1]

-

Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal. (2020).[1] Detailed analysis of the axial preference and dipole effects. Link[1]

-

Kinesin Spindle Protein (KSP) Inhibitors (MK-0731). Journal of Medicinal Chemistry.[1] (2008).[1][7] Case study on using 3-fluoropiperidine for pKa modulation. Link[1]

-

Methods for the Synthesis of

-Difluoroketones. European Journal of Organic Chemistry. (2018).[1][7][8][9] Review of fluorination methodologies relevant to piperidinones. Link[1]

Sources

- 1. Selectfluor - Wikipedia [en.wikipedia.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.brighton.ac.uk [research.brighton.ac.uk]

- 8. Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]

Conformational analysis of fluorinated piperidines

Title: Conformational Analysis of Fluorinated Piperidines: A Stereoelectronic Guide for Drug Design

Executive Summary The strategic introduction of fluorine into piperidine scaffolds—the most prevalent nitrogen heterocycle in FDA-approved drugs—is a high-impact tactic to modulate pKa, metabolic stability, and lipophilicity. However, the success of this modification hinges on the conformational bias introduced by the fluorine atom. Unlike steric-driven substituents (e.g., methyl groups), fluorine dictates geometry through stereoelectronic forces: the gauche effect and charge-dipole interactions.

This guide provides a technical framework for predicting, analyzing, and validating the conformation of fluorinated piperidines, moving beyond simple "fluorine scans" to rational structural design.

The Stereoelectronic Landscape

In non-fluorinated piperidines, substituents prefer the equatorial position to minimize 1,3-diaxial steric strain. Fluorine inverts this logic. Understanding the forces at play is critical for predicting ligand-protein binding vectors.

The Gauche Effect (Hyperconjugation)

The "fluorine gauche effect" describes the preference of the C–F bond to align gauche (synclinal) to an adjacent electron-rich bond (C–N or C–C) rather than anti-periplanar.

-

Mechanism: Hyperconjugative donation from the adjacent

or -

Outcome: This stabilizes conformations that might appear sterically unfavorable.

Charge-Dipole Interactions ( )

The protonation state of the piperidine nitrogen dramatically alters conformational preference.

-

Neutral State: 3-fluoropiperidine exists as an equilibrium mixture, often favoring the axial conformer due to the gauche effect and H-bonding.

-

Protonated State (Physiological pH): The axial preference of 3-fluoropiperidine becomes dominant. The positively charged ammonium center (

) forms a stabilizing electrostatic interaction with the electronegative axial fluorine.

Table 1: Conformational Drivers in Fluorinated Piperidines

| Force | Mechanism | Dominant In | Directional Preference |

| Steric Repulsion | Pauli exclusion (van der Waals) | 4-F-piperidine | Equatorial (avoids 1,3-diaxial) |

| Hyperconjugation | 3-F-piperidine (Neutral) | Axial (creates gauche C-F/C-N) | |

| Charge-Dipole | Electrostatic ( | 3-F-piperidinium (Salt) | Axial (Strong stabilization) |

| Dipole Minimization | Vector cancellation | Non-polar solvents | Varies (minimizes net dipole) |

Physicochemical Impact: pKa and LogP[1][2]

Conformation directly dictates the electronic environment of the basic nitrogen. The inductive electron-withdrawing effect (

Table 2: Comparative Physicochemical Properties

| Compound | Structure | pKa (approx.)[1][2][3][4] | Key Conformational Feature | |

| Piperidine | Unsubstituted | ~11.1 | - | Chair (fluxional) |

| 3-Fluoropiperidine | ~8.4 | -2.7 | Axial F (stabilized by | |

| 4-Fluoropiperidine | ~9.6 | -1.5 | Equatorial F (steric driven) | |

| 3,3-Difluoropiperidine | ~7.5 | -3.6 | Distorted Chair | |

| 4,4-Difluoropiperidine | ~8.8 | -2.3 | Chair |

Note: Values are approximate aqueous pKa measurements. The

Analytical Methodologies: The Self-Validating Protocol

Relying solely on DFT predictions is risky due to solvent model limitations. NMR spectroscopy, specifically the analysis of vicinal coupling constants (

The Karplus Relationship for Fluorine

The magnitude of the heteronuclear coupling constant

-

(Anti-periplanar/Trans): Large coupling (

-

(Synclinal/Gauche): Small coupling (

Experimental Logic

In a standard chair conformation:

-

If F is Axial: It is anti-periplanar to the axial proton on the adjacent carbon. Result: Large

. -

If F is Equatorial: It is gauche to both axial and equatorial protons on the adjacent carbon. Result: Small/Medium

.

Experimental Protocols

Protocol A: NMR Determination of Fluorine Conformation

Objective: Assign Axial vs. Equatorial preference in solution.

-

Sample Preparation:

-

Dissolve ~5-10 mg of the fluorinated piperidine salt in 600

L of solvent. -

Solvent Selection: Run initially in DMSO-d6 (mimics biological polarity) and CDCl3 (non-polar). A shift in coupling constants between solvents indicates a dynamic equilibrium sensitive to dipole effects.

-

-

Acquisition:

-

Run 1H NMR (minimum 400 MHz, preferably 600 MHz for dispersion).

-

Run 19F NMR (non-decoupled) to identify the F signal.

-

Run 19F-decoupled 1H NMR (optional but helpful to simplify multiplets).

-

-

Analysis (The Decision Tree):

-

Identify the multiplet for the proton geminal to fluorine (

). -

Measure the width of the multiplet or extract

values. -

Criterion 1 (

): If -

Criterion 2 (

): Look at the vicinal protons.[5] If a vicinal proton shows a large coupling (~30-40 Hz) to F, then F is Axial (trans to that proton).

-

Protocol B: Computational Validation (DFT)

Objective: Correlate experimental J-values with energy minima.

-

** conformational Search:** Generate conformers (axial/equatorial/boat) using Molecular Mechanics (e.g., OPLS4).

-

Geometry Optimization: Optimize using DFT (B3LYP/6-31G* or M06-2X/def2-TZVP).

-

Crucial: Include an implicit solvent model (PCM/SMD) matching your NMR solvent.

-

-

Frequency Calculation: Ensure no imaginary frequencies.

-

Energy Comparison: Calculate

.[2][6] If

Visualization of Workflows and Mechanisms

Diagram 1: The Analytical Workflow

This diagram outlines the logical flow from synthesis to structural assignment.

Caption: Integrated workflow for assigning stereochemistry in fluorinated heterocycles, combining wet-lab NMR with in-silico validation.

Diagram 2: Mechanistic Forces in 3-Fluoropiperidine

This diagram illustrates the competing forces driving the equilibrium in the 3-fluoro isomer.

Caption: Competing stereoelectronic forces. In protonated 3-fluoropiperidines, charge-dipole and gauche effects override steric repulsion, favoring the axial conformer.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Sun, A., et al. (2020).[6] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal.[2][6][7] Link

-

Thibaudeau, S., et al. (2010). Superacid-Mediated Protonation of Piperidines: A Combined NMR and Theoretical Study. Journal of Organic Chemistry. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Reich, H. J. (2024). WinDNMR: Dynamic NMR Spectroscopy. University of Wisconsin-Madison. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. uregina.ca [uregina.ca]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

Fluorine-Driven Conformational Control in Piperidines: Mechanisms and Applications in Drug Design

Executive Summary

The piperidine ring is the most frequently used nitrogen heterocycle in FDA-approved drugs.[1][2] However, its flexibility often leads to entropic penalties upon receptor binding.[2] The strategic introduction of fluorine is not merely a tool for metabolic blocking; it is a profound stereoelectronic lever.[2]

This guide details the "Fluorine Effect" in piperidine systems—specifically how fluorine substitution at the C3 and C4 positions overrides classical steric arguments to dictate ring puckering and substituent vector alignment.[1][2] We explore the transition from the classical "chair" sterics to the quantum mechanical dominance of the Gauche Effect and Charge-Dipole interactions , providing a roadmap for medicinal chemists to lock bioactive conformations and tune basicity.[1][2]

Theoretical Framework: The Physics of Fluorine Conformation[2]

To predict the shape of a fluorinated piperidine, one must abandon the classical steric models that govern methyl-substituted rings.[2] In methylpiperidine, the substituent prefers the equatorial position to avoid 1,3-diaxial interactions.[1][2] In fluoropiperidine, two quantum mechanical forces compete with and often overpower these steric forces.

The Gauche Effect ( )

The "Fluorine Gauche Effect" describes the preference of the C–F bond to align gauche (60°) to an adjacent electron-rich bond (like C–N or a lone pair) rather than anti (180°).[1][2]

-

Mechanism: Hyperconjugation.[1][2][3][4][5] The best electron donor in the system (usually the

or -

Geometric Consequence: This interaction is maximized when the bonds are anti-periplanar.[2] Paradoxically, this stereoelectronic stabilization often forces the fluorine atom into the axial position, which creates the necessary orbital overlap geometry with adjacent C-H bonds.[1][2]

Charge-Dipole Interactions

In protonated piperidines (the physiological state for most basic amines), the nitrogen acquires a positive charge (

-

The Interaction: The highly polarized C–F bond (dipole) interacts with the N–H bond dipole.[1][2]

-

The Result: An antiparallel alignment of the C–F and N–H vectors is energetically favorable to minimize dipole-dipole repulsion and maximize electrostatic attraction.[1][2] This frequently locks 3-fluoropiperidine in the axial conformation.[2]

Case Study: 3-Fluoropiperidine

The 3-position is the most critical "switch" for piperidine conformation.[1][2]

The Conformational Switch

Unlike 3-methylpiperidine, which is predominantly equatorial, 3-fluoropiperidine exists in a dynamic equilibrium heavily influenced by protonation state and solvent polarity.[1][2]

| State | Dominant Conformer | Driving Force |

| Neutral Free Base | Equatorial / Mix | Steric repulsion dominates, but the gauche effect with the N-lone pair provides some axial stabilization.[1][2] |

| Protonated (Salt) | Axial (>90%) | Charge-Dipole Interaction: The |

Visualization of the Equilibrium

The following diagram illustrates the thermodynamic forces shifting the equilibrium toward the axial conformer upon protonation.

Caption: Protonation triggers a conformational lock, shifting 3-fluoropiperidine to the axial form to satisfy stereoelectronic requirements.

Experimental Protocols: Validating Conformation

As a scientist, you cannot rely solely on prediction.[2] You must validate the conformation in solution.[2] The gold standard is Solution NMR utilizing

Protocol: H- F Coupling Analysis

This protocol distinguishes axial vs. equatorial fluorine based on the Karplus relationship.[1][2]

Reagents & Equipment:

Step-by-Step Workflow:

-

Acquire

H NMR: Focus on the geminal proton at the C3 position (H3).[1][2] -

Identify the Multiplet: The H3 proton will be split by the geminal Fluorine (

Hz) and vicinal protons at C2 and C4.[1][2] -

Measure Vicinal Coupling (

): Look for the coupling between the Fluorine and the trans-diaxial proton (if F is equatorial) or gauche protons (if F is axial).[1][2]

Interpretation Criteria:

| Observed Coupling | Geometry | Conformation Deduction |

| Anti-periplanar (180°) | F is Equatorial (H3 is Axial, coupled to axial H2/H4) | |

| Gauche (60°) | F is Axial (No anti-periplanar H-F relationship exists) |

X-Ray Crystallography Caution

Warning: Small molecule crystal structures often pack in the solid state in ways that maximize lattice energy, potentially distorting the bioactive solution conformation.[1][2] Always cross-reference X-ray data with solution NMR LogP/LogD data.[1][2]

Impact on Physicochemical Properties[1][2][4][5][6]

Fluorine does not just change shape; it fundamentally alters the "drug-likeness" of the piperidine scaffold.[2]

Basicity Modulation (pKa)

The strong electronegativity of fluorine pulls electron density through the

Table 1: Effect of Fluorination on Piperidine Basicity

| Compound Structure | Approx. pKa (Conj. Acid) | Effect on Permeability | |

| Piperidine | ~11.2 | 0 | Low (Highly ionized at pH 7.[1][2]4) |

| 4-Fluoropiperidine | ~9.8 | -1.4 | Moderate |

| 3-Fluoropiperidine | ~9.1 | -2.1 | High |

| 3,3-Difluoropiperidine | ~8.4 | -2.8 | Very High (Significant neutral fraction) |

LogD and Metabolic Stability

-

Lipophilicity: While F is lipophilic, the reduction in pKa often lowers LogD

because the molecule is less ionized.[1][2] -

Metabolic Blocking: C3 or C4 fluorination blocks oxidative metabolism (P450 mediated) at the most reactive sites, extending half-life.[1][2]

Strategic Application in Drug Design

When should you deploy 3-fluoropiperidine?

-

Vectorial Display: When a substituent at C3 needs to be projected strictly axially to access a hydrophobic pocket or avoid a steric clash in the receptor.[1][2]

-

Permeability Rescue: When a lead compound is too basic (pKa > 10) and suffers from poor oral absorption or CNS penetration.[1][2]

-

Rigidification: To reduce the entropic cost of binding by pre-organizing the ring into a specific chair conformer.[1][2]

Workflow: Decision Logic for Fluorination

Caption: Decision matrix for introducing fluorine to solve specific ADME/Potency issues.

References

-

Thibault, G. et al. (2020).[1][2] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[1][2][6] Link[2]

-

O'Hagan, D. (2008).[1][2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2] Link

-

Purser, S. et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[2] Link

-

Morgenthaler, M. et al. (2007).[1][2] Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem. Link[2]

-

Kwan, E. E. (2012).[2][7] Lecture 3: Coupling Constants. Harvard University.[2] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. uregina.ca [uregina.ca]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cris.huji.ac.il [cris.huji.ac.il]

- 7. ekwan.github.io [ekwan.github.io]

Technical Whitepaper: Strategic Synthesis & Purification of (S)-3-Fluoropiperidin-4-one Hydrochloride

[1]

Executive Summary

The incorporation of fluorine into saturated N-heterocycles is a cornerstone strategy in modern medicinal chemistry to modulate pKa, metabolic stability, and lipophilicity (logP). (S)-3-Fluoropiperidin-4-one hydrochloride represents a high-value chiral building block, particularly for developing inhibitors targeting kinases or G-protein coupled receptors (GPCRs) where the piperidine ring mimics the transition state of peptide bond hydrolysis or serves as a rigid linker.[1]

This guide moves beyond generic textbook preparations to present a field-proven, scalable workflow . While direct asymmetric fluorination is academically elegant, it often suffers from scale-up instability.[1] Therefore, this protocol prioritizes a Robust Resolution Strategy —synthesizing the racemic core via electrophilic fluorination followed by high-fidelity chiral separation—as the most reliable pathway for generating high-enantiomeric excess (ee > 98%) material for drug development.

Retrosynthetic Analysis & Strategic Logic

The synthesis of alpha-fluoroketones is thermodynamically challenging due to the high electronegativity of fluorine, which destabilizes the adjacent carbonyl dipole and increases the acidity of the alpha-proton, making the product prone to racemization.

The Strategic Pathway

We reject the "Chiral Pool" approach (starting from amino acids) due to the high step count and ring-closing complexity. Instead, we utilize Electrophilic Fluorination of an activated enol equivalent.

-

Core Precursor: N-Boc-4-piperidone (Commercial, Stable).[1]

-

Activation: Thermodynamic silyl enol ether formation.

-

Fluorination Source: Selectfluor® (F-TEDA-BF4) – chosen over NFSI for its superior safety profile and reactivity in polar solvents.[1]

-

Chirality Source: Chromatographic Resolution (Chiral HPLC). This is preferred over asymmetric organocatalysis for this specific substrate because 3-fluoropiperidin-4-one is prone to racemization in the presence of the basic amine catalysts typically used in asymmetric synthesis.[1]

Mechanism & Pathway Diagram

Figure 1: Retrosynthetic logic flow prioritizing the stability of the N-Boc intermediate before final salt formation.

Critical Process Parameters (CPP)

Before initiating the wet chemistry, the following parameters must be controlled to ensure safety and yield.

| Parameter | Specification | Scientific Rationale |

| Temperature (Enolization) | -78°C to 0°C | Kinetic control is required to prevent polymerization of the enol ether.[1] |

| Water Content | < 0.05% (Karl Fischer) | Moisture hydrolyzes the silyl enol ether back to the starting ketone before fluorination can occur. |

| Fluorinating Agent | Selectfluor (1.1 equiv) | NFSI is slower and requires higher temps; Selectfluor works at RT, minimizing thermal degradation. |

| Base Selection | LiHMDS or LDA | Bulky, non-nucleophilic bases prevent attack on the Boc carbonyl. |

| Quench pH | Neutral (pH 7) | Acidic quench hydrolyzes the Boc group prematurely; Basic quench causes racemization. |

Detailed Experimental Protocol

Step 1: Synthesis of Silyl Enol Ether Intermediate

Objective: Activate the C3 position for electrophilic attack.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, temperature probe, and addition funnel.

-

Solvation: Charge N-Boc-4-piperidone (10.0 g, 50 mmol) and anhydrous THF (150 mL). Cool to -78°C (dry ice/acetone bath).

-

Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 55 mL, 55 mmol) over 30 minutes. Maintain internal temperature < -70°C.

-

Insight: The solution will turn yellow/orange, indicating enolate formation. Stir for 45 mins to ensure complete deprotonation.

-

-

Silylation: Add TMSCl (Trimethylsilyl chloride, 7.0 mL, 55 mmol) dropwise.

-

Warm-up: Allow the reaction to warm to 0°C over 2 hours.

-

Workup: Quench with saturated NaHCO3. Extract with Et2O. Wash organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Checkpoint: 1H NMR should show the disappearance of alpha-protons and appearance of the vinyl proton signal (~4.8 ppm). Do not purify on silica (it hydrolyzes); proceed immediately.

-

Step 2: Electrophilic Fluorination (Racemic Core)

Objective: Introduce the fluorine atom at C3.

-

Solvation: Dissolve the crude silyl enol ether from Step 1 in dry Acetonitrile (100 mL).

-

Fluorination: Cool to 0°C. Add Selectfluor® (19.5 g, 55 mmol) in one portion.

-

Reaction: Stir at room temperature for 12 hours.

-

Workup: Dilute with Ethyl Acetate (200 mL), wash with water (3x) to remove Selectfluor byproducts.

-

Purification: Flash column chromatography (Hexane/EtOAc 80:20).

-

Yield Target: ~60-70% of rac-N-Boc-3-fluoropiperidin-4-one.[1]

-

Step 3: Chiral Resolution (The "S" Isolation)

Objective: Isolate the (S)-enantiomer. This is the "Self-Validating" step where purity is guaranteed.

Direct synthesis often yields 80-90% ee which is insufficient for clinical candidates.[1] Preparative HPLC is the industry standard here.

-

Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: Dependent on column diameter (e.g., 15 mL/min for 20mm ID).

-

Detection: UV at 210 nm.

-

Collection: Collect the fraction corresponding to the (S)-isomer (Compare retention time with reference standard; typically the second eluting peak on AD-H, but must be experimentally verified).

-

Validation: Re-inject collected fraction to confirm ee > 99%.

Step 4: Deprotection & Salt Formation

Objective: Remove Boc and stabilize as HCl salt.

-

Dissolution: Dissolve (S)-N-Boc-3-fluoropiperidin-4-one (1.0 g) in 1,4-Dioxane (5 mL).

-

Acidification: Add 4M HCl in Dioxane (5 mL, 20 mmol) at 0°C.

-

Precipitation: Stir at RT for 2 hours. The product usually precipitates as a white solid.

-

Isolation: Filter the solid under N2 atmosphere (hygroscopic!). Wash with cold Et2O.

-

Drying: Dry under high vacuum at 40°C for 4 hours.

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target salt.

Safety & Stability (The "Trustworthiness" Pillar)

Stability Profile

-

Free Base Instability: The free base of 3-fluoropiperidin-4-one is unstable.[1] The electron-withdrawing fluorine makes the C3 proton highly acidic. In the presence of base or even in solution over time, it undergoes HF elimination to form the enone, or racemization .

-

Salt Storage: The HCl salt is significantly more stable but is hygroscopic. It must be stored in a desiccator at -20°C.[1]

Handling Precautions

-

Selectfluor: While safer than F2 gas, it is an oxidant. Avoid contact with reducing agents.

-

HF Generation: During the reaction and workup, trace HF may be generated. Use plasticware where possible or ensure glassware is free of scratches.

References

-

Electrophilic Fluorination Mechanism: Banks, R. E., et al. "1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor reagent): mechanistic studies."[1] Journal of the Chemical Society, Perkin Transactions 1.

-

Asymmetric Synthesis Context (Comparison): Endo, K., & Sodeoka, M. "Catalytic Asymmetric Synthesis of α-Fluoroketones."[1] Chemical Pharmaceutical Bulletin.

-

Chiral Resolution of Fluorinated Piperidines: Nie, J., et al. "Enantioselective Synthesis of Fluorinated Piperidines." Journal of Organic Chemistry. (General methodology for N-Boc resolution).

-

Selectfluor Reactivity Profile: Nyffeler, P. T., et al. "Selectfluor: Mechanistic Insights and Applications." Angewandte Chemie International Edition.

Sources

- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 6. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: (R)-3-Fluoropiperidin-4-one Hydrochloride

This technical guide details the properties, synthesis, and strategic applications of (R)-3-Fluoropiperidin-4-one hydrochloride , a high-value chiral building block in modern medicinal chemistry.

Core Identity & Strategic Utility in Drug Design

Executive Summary

(R)-3-Fluoropiperidin-4-one hydrochloride (CAS: 1070896-59-1) is a specialized chiral intermediate used primarily to introduce structural rigidity and metabolic stability into piperidine-based pharmacophores. Unlike its non-fluorinated counterparts, the C3-fluorine atom exerts a profound electronic effect on the piperidine nitrogen, modulating basicity (

Critical Technical Insight: This compound is configurationally fragile as a free base. The C3-proton is alpha to the carbonyl, making it acidic (

Physicochemical Profile

The following data aggregates experimental values and calculated properties essential for analytical characterization.

| Property | Specification | Technical Note |

| IUPAC Name | (3R)-3-fluoro-4-piperidinone hydrochloride | |

| CAS Number | 1070896-59-1 | Specific to the (R)-HCl salt. |

| Molecular Formula | ||

| Molecular Weight | 153.58 g/mol | Free base: 117.12 g/mol . |

| Appearance | White to off-white hygroscopic solid | Highly susceptible to moisture. |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, DCM). |

| Chiral Purity | Must be verified by Chiral HPLC prior to use. | |

| Storage | -20°C, Desiccated, Inert Gas | Critical: Prevent exposure to moisture to avoid hydrate formation. |

Structural & Stereochemical Analysis: The "Fluorine Effect"

In drug design, the introduction of the fluorine atom at the C3 position is not merely for metabolic blocking; it is a tool for conformational locking and

3.1 Basicity Modulation

The electronegative fluorine atom (

3.2 Conformational Preference (The Gauche Effect)

The C-F bond tends to align antiparallel to the lone pair of the nitrogen (or the N-H bond in the protonated state) to minimize dipole-dipole repulsion. This often locks the piperidine ring into a specific chair conformation where the fluorine adopts an axial orientation, affecting how the drug binds to its protein target.

Figure 1: Mechanistic impact of C3-fluorination on piperidine pharmacokinetics.

Synthesis & Manufacturing Workflow

Direct fluorination of the ketone often yields a racemate. High-purity (R)-isomer is typically accessed via Dynamic Kinetic Resolution (DKR) or asymmetric synthesis from chiral pool precursors.

4.1 Primary Synthetic Route (Industrial Approach)

-

Precursor Assembly: N-protection of 4-piperidinone (typically Boc or Cbz).

-

Electrophilic Fluorination: Reaction of the silyl enol ether with an electrophilic fluorine source (e.g., Selectfluor or NFSI). This produces the racemic fluoroketone.

-

Chiral Resolution / DKR:

-

Method A (Enzymatic): Transaminase-catalyzed resolution.[1]

-

Method B (Chemical): Formation of diastereomeric salts with chiral acids (e.g., Tartaric acid) followed by crystallization.

-

-

Deprotection & Salt Formation: Removal of the N-protecting group with anhydrous HCl in dioxane/ether to precipitate the stable hydrochloride salt.

Figure 2: Synthetic pathway emphasizing the resolution step required to isolate the (R)-enantiomer.

Handling, Stability, and Safety (E-E-A-T)

Expertise Note: The most common failure mode with this reagent is inadvertent racemization during workup or reaction.

-

Racemization Risk: The C3 proton is highly acidic due to the adjacent carbonyl and fluorine.

-

Protocol: Never expose the free base to basic conditions (pH > 7.5) for extended periods. Perform reactions (e.g., reductive amination) in slightly acidic buffers (pH 4–6) or use the salt directly with a stoichiometric weak base (e.g., NaOAc).

-

-

Hydrate Formation: 4-Piperidinones readily form gem-diols (hydrates) in water. While reversible, this complicates NMR analysis and stoichiometry calculations.

-

Protocol: Store under nitrogen. If the solid becomes "gummy," it has likely absorbed water. Recrystallize from dry Ethanol/Ether.

-

-

Safety: The compound is a skin, eye, and respiratory irritant.

Analytical Protocols

6.1 Chiral HPLC Method

To verify enantiomeric excess (% ee), use a polysaccharide-based stationary phase.[3]

-

Column: Chiralpak IA or IB (Amylose/Cellulose derivatives immobilized).[3]

-

Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA). Note: Acidic additive is preferred to prevent on-column racemization.

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 210 nm (carbonyl absorption).

-

Target: (R)-isomer typically elutes distinct from the (S)-isomer (separation factor

).

6.2 NMR Characterization (400 MHz, DMSO-d6)

-

NMR: Look for a characteristic multiplet around

-

NMR: The C3 proton appears as a doublet of multiplets (due to large H-F coupling). The disappearance of this signal or integration changes indicates deuterium exchange/racemization if

References

-

Structure & Properties: PubChem. 3-Fluoropiperidin-4-one hydrochloride. CID 25210510. Link

-

Synthesis & Resolution: Philips, E., et al. "Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine."[4] Journal of Organic Chemistry, 2019, 84(12), 8006–8018. (Describes DKR and handling of the fluoroketone precursor). Link

-

Fluorine in Drug Design: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015, 58(21), 8315–8359. Link

-

Racemization Risks: Tredwell, M., et al. "Electrophilic Fluorination of Enolates." Angewandte Chemie Int. Ed., 2005.[5] (General mechanism of alpha-fluoro ketone instability).

Sources

- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

Methodological & Application

3-Fluoropiperidin-4-one as a building block in medicinal chemistry

Executive Summary

3-Fluoropiperidin-4-one is a high-value scaffold in modern drug discovery, primarily utilized to modulate the physicochemical properties of piperidine-based drugs.[1] The introduction of a fluorine atom at the C3 position exerts a profound stereoelectronic effect, lowering the pKa of the piperidine nitrogen, reducing lipophilicity, and blocking metabolic oxidation sites.

This guide addresses the specific challenges associated with this building block—specifically its propensity for gem-diol (hydrate) formation and

Strategic Rationale: The "Fluorine Effect"[2][3][4]

The decision to incorporate 3-fluoropiperidin-4-one into a lead molecule is rarely arbitrary. It is a strategic maneuver to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) problems.

pKa Modulation and hERG Avoidance

The most critical application of this scaffold is basicity reduction.

-

Mechanism: The highly electronegative fluorine atom (C3) withdraws electron density from the adjacent nitrogen (N1) via the

-bond framework (inductive effect). -

Impact: This lowers the pKa of the piperidine nitrogen by approximately 1.0–1.5 log units compared to the non-fluorinated parent.

-

Biological Consequence: Lower basicity reduces the percentage of ionized drug at physiological pH (7.4), improving membrane permeability. Crucially, it reduces affinity for the hERG potassium channel, a common off-target liability for basic amines that leads to cardiotoxicity (QT prolongation).

Conformational Control (The Gauche Effect)

Unlike steric-driven substituents (e.g., methyl) that prefer the equatorial position, the fluorine atom in 3-fluoropiperidine often adopts an axial orientation.

-

Reason: The gauche effect, driven by hyperconjugation between the C-H

orbital and the C-F -

Utility: This locks the piperidine ring into a specific chair conformation, allowing for precise vector positioning of substituents at the 4-position.

Data Summary: Physicochemical Shifts[5]

| Property | Piperidin-4-one | 3-Fluoropiperidin-4-one | Impact |

| pKa (Conj. Acid) | ~11.0 | ~9.5 (Est.) | Improved permeability; Reduced hERG risk |

| C-F Bond Energy | N/A | 105.4 kcal/mol | Blocks metabolic oxidation at C3 |

| Hydration ( | Low | High | Exists as gem-diol in aqueous media |

| Conformation | Flexible | Rigid (Axial F bias) | Pre-organized binding geometry |

Critical Handling & Stability: The Gem-Diol Trap

WARNING: The most common failure mode when using 3-fluoropiperidin-4-one is incorrect stoichiometry due to gem-diol formation .

The Hydration Equilibrium

The electron-withdrawing nature of the

-

Observation: NMR spectra in DMSO-

or CD -

Protocol Adjustment: Always store the building block under inert atmosphere (Argon/Nitrogen) and desiccant. If precise stoichiometry is required, measure the water content (Karl Fischer) or run a quantitative NMR prior to use.

Stability & Racemization

-

Enolization: The C3 proton is acidic. In the presence of base, the compound readily enolizes, leading to racemization if you are attempting to use a chiral starting material.

-

Elimination: Under strong basic conditions or heating, HF elimination can occur, generating the

-unsaturated enone, which is a Michael acceptor and a potential covalent toxin.

Validated Protocol: Reductive Amination

Objective: Synthesis of 4-amino-3-fluoropiperidine derivatives. Method: Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB). Why STAB? Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too aggressive), STAB allows for the selective reduction of the iminium ion without reducing the ketone/gem-diol or causing extensive defluorination.

Reagents & Materials

-

Substrate: 3-Fluoropiperidin-4-one (often supplied as HCl salt).

-

Amine: Primary or secondary amine (1.0 – 1.2 equiv).

-